molecular formula C16H22BrN3O4 B1437356 tert-Butyl 4-(3-bromo-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate CAS No. 906559-32-8

tert-Butyl 4-(3-bromo-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B1437356
CAS No.: 906559-32-8
M. Wt: 400.27 g/mol
InChI Key: DSYBQUHXJQHJLU-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-bromo-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate (CAS 1000018-22-3) is a high-purity chemical intermediate of significant interest in medicinal chemistry, particularly in the design and synthesis of novel anti-infective agents. Its molecular framework incorporates both a piperazine ring and a bromo-substituted pyridine core, which are established pharmacophores in drug discovery . The piperazine moiety is a common structural feature in numerous antibiotics, and recent research highlights its critical role in the development of new anti-tubercular compounds that target Mycobacterium tuberculosis . The presence of both a bromo substituent and a methoxycarbonyl group on the pyridine ring provides versatile synthetic handles for further functionalization via cross-coupling reactions and other derivatization strategies, making this compound a valuable building block for constructing more complex molecular architectures. This product is intended for research and development applications in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses .

Properties

IUPAC Name

tert-butyl 4-(3-bromo-5-methoxycarbonylpyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrN3O4/c1-16(2,3)24-15(22)20-7-5-19(6-8-20)13-12(17)9-11(10-18-13)14(21)23-4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYBQUHXJQHJLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651406
Record name tert-Butyl 4-[3-bromo-5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906559-32-8
Record name tert-Butyl 4-[3-bromo-5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution

  • The Boc-protected piperazine acts as a nucleophile attacking the brominated pyridine.
  • Usually carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • A base such as potassium carbonate or sodium hydride is used to deprotonate the piperazine nitrogen.
  • Reaction temperature ranges from room temperature to reflux depending on reactivity.

Palladium-Catalyzed Cross-Coupling (Buchwald–Hartwig Amination)

  • Employs palladium catalysts with suitable ligands to couple aryl bromides with amines.
  • Conditions typically include:
Parameter Typical Conditions
Catalyst Pd(OAc)2 or Pd2(dba)3 with phosphine ligands
Base Sodium tert-butoxide or cesium carbonate
Solvent Toluene, dioxane, or DMF
Temperature 80–110 °C
Reaction time 12–24 hours
  • This method offers high selectivity and yields, especially for sterically hindered substrates.

Methyl Ester Functional Group Introduction

The methoxycarbonyl group on the pyridine ring is typically introduced either by:

  • Esterification of the corresponding carboxylic acid using methanol and acid catalyst.
  • Direct use of methyl 5-bromopicolinate derivatives in coupling reactions.

This group is stable under Boc-protection and coupling conditions, allowing for subsequent transformations if needed.

Purification and Characterization

  • Purification is commonly performed by silica gel column chromatography or recrystallization from organic solvents.
  • Characterization techniques include:
Technique Purpose
Proton and Carbon NMR Confirm structure, substitution pattern, and Boc protection
Mass Spectrometry (MS) Verify molecular weight and purity
Infrared Spectroscopy (IR) Confirm functional groups (carbamate, ester, aromatic bromide)
Elemental Analysis Confirm purity and composition

Summary Table of Preparation Steps

Step No. Transformation Reagents & Conditions Outcome
1 Bromination of 5-methoxycarbonylpyridin-2-yl precursor Br2, AlCl3, THF/diethyl ether, 0–5 °C, 24 h 3-bromo-5-(methoxycarbonyl)pyridin-2-yl derivative
2 Boc protection of piperazine Boc2O, NEt3, CH2Cl2, 0 °C to rt, 18 h tert-butyl piperazine-1-carboxylate
3 Coupling of bromopyridine and Boc-piperazine Pd catalyst, base, solvent, 80–110 °C, 12–24 h tert-butyl 4-(3-bromo-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate
4 Purification and characterization Chromatography, recrystallization, NMR, MS Pure target compound

Research Findings and Optimization Notes

  • The use of anhydrous conditions and inert atmosphere (N2) is critical to avoid hydrolysis of sensitive groups and to improve yields.
  • Slow addition of bromine at low temperature prevents polybromination and side reactions.
  • Boc protection is highly efficient with di-tert-butyl dicarbonate and triethylamine, providing stable intermediates for further coupling.
  • Buchwald–Hartwig amination offers superior yields and selectivity compared to direct nucleophilic substitution, especially for substrates with steric hindrance or sensitive functional groups.
  • The methyl ester group remains intact during the coupling, allowing for further functionalization if desired.
  • Purification by flash chromatography using hexane/ethyl acetate gradients yields high purity products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-bromo-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

    Oxidation Reactions: The pyrazine ring can be oxidized under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: Alcohol derivatives of the original ester group.

    Oxidation: Oxidized forms of the pyrazine ring.

Scientific Research Applications

tert-Butyl 4-(3-bromo-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The exact mechanism of action for tert-butyl 4-[3-bromo-5-(methoxycarbonyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents on Pyridine Ring Molecular Weight Key Features Reference
tert-Butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate 6-methoxycarbonyl, 4-methyl 365.38 g/mol Methyl group introduces steric hindrance; lower reactivity in cross-couplings
tert-Butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate 5-bromo 342.22 g/mol Bromine at position 5 limits electronic effects compared to position 3
tert-Butyl 4-[5-fluoro-3-(1,3-thiazol-4-yl)pyridin-2-yl]piperazine-1-carboxylate 5-fluoro, 3-(thiazole) 382.43 g/mol Thiazole moiety enhances π-π stacking; fluorine increases lipophilicity
tert-Butyl 4-(4-(3,5-dichloro-4-hydroxyphenyl)pyridin-2-yl)piperazine-1-carboxylate 4-(3,5-dichloro-4-hydroxyphenyl) 438.31 g/mol Phenolic hydroxyl enables hydrogen bonding; dichloro groups enhance halogen interactions

Crystallographic and Supramolecular Features

  • Crystal Packing: Analogues like tert-butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate () form intramolecular hydrogen bonds (O–H⋯N) and π-π interactions, stabilizing supramolecular assemblies. The target compound’s bromine may disrupt such interactions, favoring alternative packing motifs.
  • Software Tools : Programs like Mercury () and SHELX () are critical for analyzing hydrogen-bonding networks and anisotropic displacement.

Biological Activity

tert-Butyl 4-(3-bromo-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate is a synthetic organic compound with the molecular formula C₁₆H₂₂BrN₃O₄ and a molecular weight of approximately 400.27 g/mol. This compound features a piperazine ring and a pyridine moiety that includes bromine and methoxycarbonyl substituents, making it of interest in medicinal chemistry and pharmacology. Preliminary studies suggest its potential biological activity, warranting further investigation into its pharmacodynamics and pharmacokinetics.

The compound exhibits notable physical properties:

  • Melting Point : 90-92 °C
  • Boiling Point : Estimated at approximately 484.7 °C
  • Solubility : Information on solubility is limited but is crucial for bioavailability studies.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound may exhibit various biological activities, including:

  • Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation.
  • Neuropharmacological Effects : Investigations into neuroprotective properties are ongoing, particularly concerning neurodegenerative diseases.
  • Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains, including antibiotic-resistant variants.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological efficacy. The presence of the bromine atom and methoxycarbonyl group may enhance binding affinity to biological targets compared to simpler analogs.

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
Tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylateSimilar piperazine and pyridine structure; contains cyano groupPotential anticancer activity
Tert-butyl 4-(5-bromo-pyridin-2-yl)piperazine-1-carboxylateLacks methoxycarbonyl group; simpler structureStudied for neuropharmacological effects
Tert-butyl 4-(3-methoxycarbonylpyridin-2-yl)piperazine-1-carboxylateSimilar methoxycarbonyl substitution without bromineInvestigated for antimicrobial properties

Pharmacological Studies

Preliminary studies have focused on the interaction of this compound with various biological targets:

  • Binding Affinity Studies : Research has been conducted to assess the compound's binding affinity to specific receptors and enzymes, which is crucial for understanding its mechanism of action.
  • In Vitro Studies : Cell viability assays in the presence of this compound have indicated potential protective effects against cellular stressors, particularly in neuronal cell lines.
  • In Vivo Models : Animal models are being utilized to evaluate the pharmacokinetic profile and therapeutic efficacy of the compound.

Case Studies and Research Findings

Recent literature highlights several key findings regarding the biological activity of related compounds:

  • Neuroprotection : A study on related piperazine derivatives indicated that they could protect against amyloid-beta-induced toxicity in astrocytes, suggesting potential applications in Alzheimer's disease treatment .
  • Antimicrobial Activity : Compounds with similar structures have shown selective antibacterial activity against Gram-positive bacteria, including resistant strains like MRSA .
  • Cancer Research : Investigations into the anticancer properties of structurally similar compounds have revealed promising results, leading to further exploration in drug development.

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-butyl 4-(3-bromo-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate?

  • Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between tert-butyl piperazine-1-carboxylate and a brominated pyridine derivative. Key conditions include:
  • Solvent: 1,4-Dioxane or THF.
  • Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to deprotonate the piperazine nitrogen.
  • Temperature: Reflux (100–110°C) for 4–12 hours.
  • Yield: 78–88% under optimized conditions .
    Example protocol: Combine tert-butyl piperazine-1-carboxylate (1.2–1.5 equiv), 3-bromo-5-(methoxycarbonyl)-2-chloropyridine (1.0 equiv), and K₂CO₃ (2.0 equiv) in 1,4-dioxane. Reflux for 12 hours, filter, and concentrate. Purify via silica gel chromatography (hexane/EtOAc gradient) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer:
  • NMR Spectroscopy:
  • ¹H NMR identifies protons on the piperazine ring (δ 3.4–3.6 ppm, multiplet) and pyridine moiety (δ 8.3–8.8 ppm, aromatic protons) .
  • ¹³C NMR confirms the tert-butyl carbonyl (δ 155–160 ppm) and methoxycarbonyl groups (δ 165–170 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 414.06 for C₁₆H₂₁BrN₃O₄) .
  • X-ray Crystallography: Resolves bromine and ester substituent positions on the pyridine ring (e.g., monoclinic P2₁/n space group, β = 93.5°) .

Advanced Research Questions

Q. How can researchers address low yields in coupling reactions involving bulky pyridine derivatives?

  • Methodological Answer: Low yields (e.g., 26% in Pd-mediated cross-couplings) often stem from steric hindrance or poor solubility. Mitigation strategies include:
  • Catalyst Optimization: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ with bulky ligands to enhance turnover.
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .
  • Purification: Employ reverse-phase chromatography (C18 columns) or recrystallization from EtOAc/hexane to isolate pure product .

Q. How do structural modifications (e.g., bromine substitution) impact biological activity in enzyme inhibition studies?

  • Methodological Answer: The bromine atom at the pyridine 3-position enhances electrophilicity, enabling covalent binding to cysteine residues in enzymes like phosphoglycerate dehydrogenase (PHGDH).
  • Activity Testing:
  • Perform enzyme assays (IC₅₀) with recombinant PHGDH (0.1–10 µM compound range).
  • Compare with analogs lacking bromine; brominated derivatives show 5–10x higher potency due to improved target engagement .
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding poses in the enzyme’s active site .

Q. What crystallographic challenges arise when analyzing this compound, and how are they resolved?

  • Methodological Answer:
  • Challenges: Hygroscopicity and weak diffraction due to flexible piperazine/tert-butyl groups.
  • Solutions:
  • Crystal Growth: Use slow vapor diffusion (e.g., CH₂Cl₂/pentane) at 4°C.
  • Data Collection: Employ synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for bromine-heavy atoms .
  • Refinement: Apply SHELXL with anisotropic displacement parameters for bromine and oxygen atoms .

Data Contradiction Analysis

Q. Why do reported yields vary (70–91%) for Suzuki-Miyaura couplings involving this compound?

  • Methodological Answer: Discrepancies arise from:
  • Boronic Acid Purity: Commercial boronic acids often contain >5% boroxines, reducing effective molarity.
  • Oxygen Sensitivity: Degassing solvents (N₂/Ar) is critical; uncontrolled O₂ levels lower Pd catalyst activity .
  • Workup: Aqueous Na₂CO₃ (pH 9–10) minimizes protodeboronation but may hydrolyze the methoxycarbonyl group if prolonged .

Applications in Drug Discovery

Q. How is this compound utilized as a precursor in kinase inhibitor development?

  • Methodological Answer: The piperazine core serves as a scaffold for CDK4/6 inhibitors (e.g., Palbociclib analogs):
  • Step 1: Boc deprotection (HCl/dioxane) yields the free piperazine.
  • Step 2: Couple with aminopyridine fragments via Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos, 90°C) to install kinase-binding motifs .
  • Biological Testing: Assess IC₅₀ in MCF-7 breast cancer cells (typical range: 1–50 nM) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-(3-bromo-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate
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tert-Butyl 4-(3-bromo-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate

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